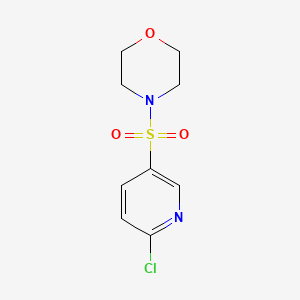

4-(6-Chloro-pyridine-3-sulfonyl)-morpholine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >39.4 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 119956. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(6-chloropyridin-3-yl)sulfonylmorpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O3S/c10-9-2-1-8(7-11-9)16(13,14)12-3-5-15-6-4-12/h1-2,7H,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHGFDIYEFUUCNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CN=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50297988 |

Source

|

| Record name | 4-(6-chloro-pyridine-3-sulfonyl)-morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50297988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID85199141 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

52480-33-8 |

Source

|

| Record name | 52480-33-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119956 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(6-chloro-pyridine-3-sulfonyl)-morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50297988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(6-Chloro-pyridine-3-sulfonyl)-morpholine

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 4-(6-chloro-pyridine-3-sulfonyl)-morpholine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The primary synthetic route involves the sulfonamide bond formation between 6-chloropyridine-3-sulfonyl chloride and morpholine. This document delves into the mechanistic principles, provides detailed, field-proven experimental protocols, and explores various synthetic routes for the critical sulfonyl chloride precursor. By synthesizing information from peer-reviewed literature and patents, this guide offers researchers and drug development professionals the necessary insights for the successful and efficient synthesis of the target molecule, emphasizing safety, scalability, and scientific integrity.

Introduction: The Significance of the Morpholine-Sulfonamide Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability, low toxicity, and the ability to improve the aqueous solubility of parent compounds.[1] When incorporated into drug candidates, the morpholine moiety often serves as a versatile building block or a terminal polar group.[1][2]

Concurrently, the sulfonamide functional group (-SO₂NR₂) is a cornerstone of pharmacology, found in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants. The combination of these two motifs in this compound creates a valuable building block for the synthesis of more complex molecules with potential biological activity. This guide provides a detailed examination of its synthesis, focusing on the critical reaction steps and the preparation of its key intermediates.

Retrosynthetic Analysis and Core Strategy

The most logical and industrially viable approach to synthesizing this compound is through a direct sulfonamide formation. A retrosynthetic analysis reveals a straightforward disconnection across the sulfur-nitrogen bond, identifying two commercially available or readily synthesizable precursors: 6-chloropyridine-3-sulfonyl chloride and morpholine .

Caption: Retrosynthetic analysis of the target molecule.

This strategy is predicated on the high reactivity of the sulfonyl chloride group toward nucleophilic attack by the secondary amine of morpholine.[3]

Core Synthesis: Sulfonamide Formation

The reaction of 6-chloropyridine-3-sulfonyl chloride with morpholine is a classic example of nucleophilic substitution at a sulfonyl group. The secondary amine of morpholine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This reaction proceeds readily and typically results in high yields.

Mechanistic Causality

The choice of reaction conditions is dictated by the mechanism. An acid scavenger (a base) is required to neutralize the hydrochloric acid (HCl) generated as a byproduct. Without a base, the HCl would protonate the morpholine starting material, rendering it non-nucleophilic and halting the reaction. Common choices for the base include an excess of morpholine itself, or a non-nucleophilic tertiary amine like triethylamine (TEA) or pyridine. The reaction is often performed at a reduced temperature (e.g., 0 °C) initially to control the exothermic nature of the reaction, followed by stirring at ambient temperature to ensure completion.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

-

Reactor Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add morpholine (1.1 equivalents) and a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 10 mL per 1 g of sulfonyl chloride). Add triethylamine (1.2 equivalents) as the acid scavenger.

-

Initial Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is critical to manage the initial exotherm upon addition of the highly reactive sulfonyl chloride.

-

Reagent Addition: Dissolve 6-chloropyridine-3-sulfonyl chloride (1.0 equivalent) in a minimal amount of the same anhydrous solvent and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the cooled morpholine solution over 30-45 minutes, ensuring the internal temperature does not exceed 5-10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is fully consumed.

-

Workup and Quenching: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amines, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization (e.g., from ethanol or isopropanol) to yield this compound as a solid.

Experimental Workflow Diagram

Caption: Step-by-step workflow for sulfonamide synthesis.

Synthesis of the Key Precursor: 6-Chloropyridine-3-sulfonyl chloride

The availability and synthesis of 6-chloropyridine-3-sulfonyl chloride is paramount.[4] This versatile intermediate is crucial for creating various sulfonamide derivatives.[3] Several methods exist for its preparation, each with distinct advantages regarding safety, scalability, and environmental impact.

Method A: Aqueous Oxidative Chlorination

A modern and robust method involves the oxidative chlorination of a disulfide precursor in an aqueous medium.[5] This approach is advantageous due to its enhanced safety profile and reduced use of volatile organic solvents.

-

Scientific Rationale: This process leverages the low aqueous solubility of the sulfonyl chloride product to protect it from hydrolysis.[5] Chlorine gas is bubbled through a solution of 3,3′-dithiobis(2-chloropyridine) in hydrochloric acid. The chlorine cleaves the disulfide bond and oxidizes the resulting thiol moieties directly to the sulfonyl chloride. The product precipitates from the aqueous reaction mixture in high purity.

-

Detailed Protocol (Adapted from Hughes, D. L., et al.[5]):

-

To a suitable reactor, add 3,3′-dithiobis(2-chloropyridine) and concentrated hydrochloric acid (36% w/w). Stir to form a solution.

-

Add a small amount of water and begin bubbling chlorine gas through the solution, maintaining the temperature between 20-25 °C with external cooling.

-

Continue the chlorine addition for approximately 1 hour or until the reaction is complete (monitored by HPLC or TLC).

-

Slowly add water dropwise to precipitate the product, while maintaining the temperature below 30 °C.

-

Cool the resulting slurry to 20 °C and collect the solid product by vacuum filtration.

-

Wash the filter cake with cold water and dry under vacuum at a temperature below 35 °C to yield 2-chloropyridine-3-sulfonyl chloride.

-

Method B: Modified Sandmeyer Reaction

A classical route to aryl sulfonyl chlorides is the Meerwein modification of the Sandmeyer reaction.[5] This involves the diazotization of an aromatic amine followed by reaction with sulfur dioxide in the presence of a copper salt.

-

Scientific Rationale: 3-Amino-6-chloropyridine is treated with sodium nitrite in an acidic medium (e.g., HCl/acetic acid) to form a diazonium salt. This highly reactive intermediate is then added to a solution of sulfur dioxide and a copper(I) chloride catalyst. The diazonium group is replaced by the -SO₂Cl group. While effective, this method involves potentially unstable diazonium intermediates and requires careful temperature control.

-

General Procedure Outline:

-

Dissolve 3-amino-6-chloropyridine in a mixture of acetic acid and concentrated HCl.

-

Cool the solution to 0-5 °C and add a solution of sodium nitrite in water dropwise to form the diazonium salt.

-

In a separate flask, prepare a solution of sulfur dioxide and copper(I) chloride in acetic acid.

-

Slowly add the cold diazonium salt solution to the SO₂/CuCl mixture.

-

After the addition, stir the reaction for several hours, allowing it to warm to room temperature.

-

The product is typically isolated by pouring the reaction mixture into ice water, followed by filtration or extraction.

-

Comparison of Precursor Synthesis Methods

| Feature | Method A: Aqueous Chlorination | Method B: Sandmeyer Reaction |

| Starting Material | 3,3′-dithiobis(2-chloropyridine) | 3-Amino-6-chloropyridine |

| Key Reagents | Chlorine gas, HCl | NaNO₂, SO₂, CuCl |

| Solvent | Water / Aqueous HCl | Acetic Acid / HCl |

| Typical Yield | >80%[5] | ~70%[5] |

| Safety Considerations | Use of toxic chlorine gas. | Involves potentially unstable diazonium salts. |

| Advantages | High yield, high purity of precipitated product, greener solvent.[5] | Well-established classical method. |

| Disadvantages | Requires handling of chlorine gas. | Diazonium intermediates can be hazardous if not handled correctly. |

Characterization and Physicochemical Data

The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁ClN₂O₃S | N/A |

| Molecular Weight | 278.71 g/mol | N/A |

| Appearance | Solid | N/A |

| Melting Point | 143-144 °C | [6] |

| Boiling Point (Predicted) | 428.6 ± 55.0 °C | [6] |

| Density (Predicted) | 1.451 ± 0.06 g/cm³ | [6] |

| pKa (Predicted) | -2.46 ± 0.10 | [6] |

Conclusion

The synthesis of this compound is a robust and high-yielding process achievable through the reaction of 6-chloropyridine-3-sulfonyl chloride with morpholine. The primary challenge and area for process optimization lie in the synthesis of the sulfonyl chloride precursor. The aqueous oxidative chlorination method represents a modern, safer, and more environmentally benign approach compared to the classical Sandmeyer reaction, offering high yields and simplified product isolation.[5] This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently and efficiently produce this valuable chemical building block for applications in drug discovery and development.

References

- EP0024334A1 - Morpholine derivatives, process for their production, pharmaceutical preparations containing these derivatives.

- US3644408A - Process for preparing morpholine disulfide.

- MXPA00012725A - Chemical synthesis of morpholine derivatives.

- CA2334821C - Chemical synthesis of morpholine derivatives.

- EP1048654A2 - Process for the preparation of chloropyridine sulfonyl chloride.

- US4088814A - Morpholine derivatives.

-

Hughes, D. L., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(4), 698-703. ACS Publications. [Link]

-

Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]

- 3. CAS 6684-39-5: 6-Chloropyridine-3-sulfonyl chloride [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | 52480-33-8 [amp.chemicalbook.com]

An In-Depth Technical Guide to the Physicochemical Properties of 4-(6-Chloro-pyridine-3-sulfonyl)-morpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(6-Chloro-pyridine-3-sulfonyl)-morpholine is a synthetic compound of significant interest in medicinal chemistry and drug discovery. Its structure, which incorporates a chlorinated pyridine ring, a sulfonamide linker, and a morpholine moiety, presents a unique combination of functionalities that are attractive for the development of novel therapeutic agents. The pyridine ring serves as a versatile scaffold, the sulfonamide group can engage in crucial hydrogen bonding interactions with biological targets, and the morpholine ring often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, along with detailed methodologies for its synthesis, purification, and characterization, aimed at equipping researchers with the foundational knowledge for its effective utilization in their scientific endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. These properties govern its behavior in various chemical and biological systems, influencing factors such as solubility, permeability, and target engagement. The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₉H₁₁ClN₂O₃S | [1] |

| Molecular Weight | 262.71 g/mol | [1] |

| CAS Number | 52480-33-8 | [1] |

| Appearance | White to off-white solid | Inferred from typical sulfonamides |

| Melting Point | 143-144 °C | [1] |

| Boiling Point (Predicted) | 428.6 ± 55.0 °C | [1] |

| Density (Predicted) | 1.451 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | -2.46 ± 0.10 | [1] |

| Solubility | Soluble in most organic solvents such as Dichloromethane, Chloroform, and Ethyl Acetate. Limited solubility in water. | Inferred from structural components |

Synthesis and Purification

The synthesis of this compound is primarily achieved through a nucleophilic substitution reaction between 6-chloropyridine-3-sulfonyl chloride and morpholine. This reaction is a robust and well-established method for the formation of sulfonamides.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

Materials:

-

6-Chloropyridine-3-sulfonyl chloride

-

Morpholine

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate/Hexane mixture (for elution)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-chloropyridine-3-sulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane.

-

Addition of Reagents: Cool the solution to 0 °C using an ice bath. To this stirred solution, add morpholine (1.1 equivalents) followed by the dropwise addition of triethylamine (1.2 equivalents). The triethylamine acts as a base to neutralize the hydrochloric acid byproduct formed during the reaction.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Aqueous Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. The aqueous washes remove unreacted starting materials, the triethylammonium hydrochloride salt, and other water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Experimental Protocol: Purification

Methodology:

The crude this compound is typically purified by flash column chromatography on silica gel.

-

Column Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the prepared column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane. The polarity of the solvent mixture is gradually increased to facilitate the separation of the desired product from impurities.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Analytical Characterization

The identity and purity of the synthesized this compound must be confirmed through various analytical techniques.

Analytical Workflow

Caption: Standard analytical workflow for the characterization of synthesized compounds.

Expected Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and morpholine rings.

-

Pyridine Protons: Three aromatic protons will appear in the downfield region (typically δ 7.5-9.0 ppm). The splitting patterns will be characteristic of a 2,5-disubstituted pyridine ring.

-

Morpholine Protons: Two sets of methylene protons will be observed in the upfield region (typically δ 3.0-4.0 ppm). The protons adjacent to the nitrogen will likely appear at a slightly different chemical shift than those adjacent to the oxygen.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum should display nine unique signals.

-

Pyridine Carbons: Five signals will correspond to the carbons of the 6-chloropyridine ring in the aromatic region (δ 120-160 ppm).

-

Morpholine Carbons: Two signals in the aliphatic region (δ 45-70 ppm) will correspond to the two sets of methylene carbons of the morpholine ring.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 263.0, corresponding to the protonated molecule. The isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would also be observable.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

Sulfonamide Group (SO₂-N): Strong asymmetric and symmetric stretching vibrations for the S=O bonds are expected around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

-

C-Cl Bond: A stretching vibration in the fingerprint region, typically around 800-600 cm⁻¹.

-

C-O-C Ether Linkage (in morpholine): A characteristic stretching band around 1100 cm⁻¹.

-

Aromatic C-H and C=C Bonds: Stretching and bending vibrations characteristic of the pyridine ring.

-

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This technical guide provides a detailed overview of the physicochemical properties, synthesis, purification, and analytical characterization of this compound. The information presented herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating the effective use of this versatile compound in the design and synthesis of new chemical entities with potential therapeutic applications.

References

-

Rasayan Journal of Chemistry. SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. [Link]

Sources

4-(6-Chloro-pyridine-3-sulfonyl)-morpholine mechanism of action

An In-Depth Technical Guide to the Core Mechanism of Action of 4-(6-Chloro-pyridine-3-sulfonyl)-morpholine

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action for the novel chemical entity this compound. Synthesizing data from established pharmacophores, this document delineates a probable kinase inhibitory action, focusing on the phosphoinositide 3-kinase (PI3K) pathway. We will explore the structure-activity relationship, propose a detailed experimental workflow for target validation and characterization, and present the underlying scientific rationale for these methodologies. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of new therapeutic agents.

Introduction: Deconstructing a Privileged Scaffold

The compound this compound is a synthetic molecule that strategically combines two key pharmacophoric elements: a 6-chloropyridine-3-sulfonamide core and a morpholine ring. The pyridine-3-sulfonamide moiety is a well-established structural motif in the design of potent enzyme inhibitors, particularly targeting kinases like phosphoinositide 3-kinase (PI3Kα) and phosphatidylinositol 4-kinase (PI4K)[1]. The morpholine ring is a ubiquitous pharmacophore in medicinal chemistry, recognized for its ability to improve the pharmacokinetic and metabolic profiles of drug candidates[2]. Its inclusion often enhances aqueous solubility and metabolic stability, crucial attributes for effective therapeutics[3][4].

Given the established roles of its constituent parts, it is hypothesized that this compound functions as a kinase inhibitor. This guide will elaborate on this proposed mechanism and provide a detailed roadmap for its experimental validation.

Proposed Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.

We postulate that this compound acts as an ATP-competitive inhibitor of PI3K. The pyridine-sulfonyl scaffold likely serves as the hinge-binding motif, occupying the ATP-binding pocket of the kinase domain. The morpholine ring, in this context, is predicted to function as a solvent-facing moiety, enhancing the compound's solubility and potentially forming favorable interactions with amino acid residues at the entrance of the ATP-binding cleft.

Visualizing the Proposed Signaling Pathway

The following diagram illustrates the proposed point of intervention for this compound within the PI3K/Akt/mTOR signaling cascade.

Caption: Proposed inhibition of the PI3K pathway by the compound.

Experimental Validation Workflow

A rigorous and systematic experimental approach is essential to validate the proposed mechanism of action. The following workflow outlines a series of self-validating protocols designed to confirm kinase inhibition, identify the specific target, and characterize the mode of inhibition.

Phase 1: Initial Target Class Identification

The primary objective of this phase is to ascertain whether this compound exhibits inhibitory activity against a broad panel of kinases.

Protocol 1: Broad Kinase Panel Screening

-

Objective: To identify the kinase families targeted by the compound.

-

Methodology:

-

Utilize a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega) to test the compound at a fixed concentration (typically 1-10 µM) against a large panel of human kinases (e.g., >400 kinases).

-

The assay format is typically a biochemical assay measuring the phosphorylation of a substrate by a specific kinase in the presence and absence of the test compound.

-

Data is expressed as the percentage of inhibition relative to a control (e.g., DMSO).

-

-

Expected Outcome: Identification of a set of "hit" kinases that are significantly inhibited by the compound. Based on the pyridine-sulfonyl scaffold, we anticipate hits within the PI3K family.

Phase 2: Hit Confirmation and Potency Determination

Once initial hits are identified, the next step is to confirm these findings and determine the potency of the compound against these specific kinases.

Protocol 2: IC50 Determination for Lead Kinase Targets

-

Objective: To quantify the inhibitory potency (IC50) of the compound against the confirmed kinase targets.

-

Methodology:

-

Perform a dose-response analysis for each confirmed kinase hit.

-

Prepare serial dilutions of the compound (e.g., 10-point, 3-fold dilutions) and incubate with the kinase, substrate, and ATP.

-

Measure kinase activity at each compound concentration.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

-

-

Data Presentation:

| Kinase Target | IC50 (nM) |

| PI3Kα | [Data] |

| PI3Kβ | [Data] |

| PI3Kδ | [Data] |

| PI3Kγ | [Data] |

| mTOR | [Data] |

Phase 3: Cellular Activity and Target Engagement

Demonstrating that the compound can inhibit the target kinase within a cellular context is a critical validation step.

Protocol 3: Western Blot Analysis of Downstream Signaling

-

Objective: To assess the inhibition of the PI3K signaling pathway in cells.

-

Methodology:

-

Treat a relevant cancer cell line (e.g., MCF-7, which has a constitutively active PI3K pathway) with increasing concentrations of the compound.

-

After a specified incubation period, lyse the cells and separate the proteins by SDS-PAGE.

-

Perform a Western blot analysis using antibodies specific for the phosphorylated forms of key downstream effectors of PI3K, such as Akt (p-Akt Ser473) and S6 ribosomal protein (p-S6).

-

Use antibodies for total Akt and S6 as loading controls.

-

-

Expected Outcome: A dose-dependent decrease in the phosphorylation of Akt and S6, indicating that the compound is engaging and inhibiting the PI3K pathway within the cell.

Phase 4: Mechanism of Inhibition Studies

Understanding how the compound inhibits the kinase provides valuable information for lead optimization.

Protocol 4: Enzyme Kinetic Studies

-

Objective: To determine the mechanism of kinase inhibition (e.g., ATP-competitive, non-competitive, or uncompetitive).

-

Methodology:

-

Perform kinase activity assays with varying concentrations of both ATP and the compound.

-

Generate Lineweaver-Burk or Michaelis-Menten plots to visualize the effect of the inhibitor on the enzyme kinetics.

-

-

Expected Outcome: For an ATP-competitive inhibitor, the Lineweaver-Burk plots will show a series of lines with different slopes that intersect on the y-axis.

Visualizing the Experimental Workflow

The following diagram provides a high-level overview of the experimental validation process.

Caption: A streamlined workflow for validating the proposed mechanism.

Structure-Activity Relationship (SAR) Insights

The chemical structure of this compound provides a logical basis for its proposed mechanism of action.

Caption: Logical relationship between chemical structure and function.

The 6-chloro group on the pyridine ring is an important feature, as it can be a site for further chemical modification to improve potency or selectivity through nucleophilic aromatic substitution[1]. The sulfonamide linker provides the correct geometry for interaction with the kinase hinge region. The morpholine ring, as previously mentioned, is anticipated to improve the drug-like properties of the molecule[5][6].

Conclusion

Based on a thorough analysis of its constituent pharmacophores, this compound is proposed to act as a kinase inhibitor, likely targeting the PI3K signaling pathway. This technical guide has outlined a comprehensive and scientifically rigorous workflow to validate this hypothesis, from initial broad-based screening to detailed mechanistic studies. The successful execution of these experiments will provide a definitive understanding of the compound's mechanism of action and pave the way for its further development as a potential therapeutic agent.

References

-

An updated review on morpholine derivatives with their pharmacological actions . International journal of health sciences. [Link]

-

A review on pharmacological profile of Morpholine derivatives - ResearchGate . ResearchGate. [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC . National Center for Biotechnology Information. [Link]

-

Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed . National Center for Biotechnology Information. [Link]

-

Biological activities of morpholine derivatives and molecular targets involved. - ResearchGate . ResearchGate. [Link]

-

Morpholines. Synthesis and Biological Activity - ResearchGate . ResearchGate. [Link]

-

Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed . National Center for Biotechnology Information. [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR . Journal of Chemical and Pharmaceutical Research. [Link]

-

Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives - JOCPR . Journal of Chemical and Pharmaceutical Research. [Link]

-

Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - MDPI . MDPI. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Biological Characterization of 4-(6-Chloro-pyridine-3-sulfonyl)-morpholine: A Scaffold-Based Investigative Framework

Abstract

4-(6-Chloro-pyridine-3-sulfonyl)-morpholine is a synthetic heterocyclic compound featuring three key structural motifs of high interest in medicinal chemistry: a morpholine ring, a chloropyridine core, and a sulfonamide linker. While the specific biological activity of this molecule is not extensively documented in publicly available literature, its constituent parts are well-established pharmacophores present in numerous clinically approved drugs and advanced clinical candidates. This technical guide provides a comprehensive, hypothesis-driven framework for the systematic investigation and characterization of its biological potential. We present an in-depth analysis of the structure-activity relationships (SAR) of its core fragments, propose detailed experimental workflows for target identification and validation, and outline protocols for mechanistic and pharmacokinetic studies. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic utility of novel chemical entities built upon privileged scaffolds.

Compound Overview: Rationale for Investigation

Chemical Identity and Physicochemical Properties

This compound is a small molecule whose structure suggests potential for favorable drug-like properties. A summary of its key identifiers and calculated properties is presented below.

| Property | Value | Source |

| IUPAC Name | 4-[(6-chloro-3-pyridinyl)sulfonyl]morpholine | - |

| CAS Number | 52480-33-8 | [1] |

| Molecular Formula | C₉H₁₁ClN₂O₃S | [2] |

| Molecular Weight | 262.71 g/mol | [2] |

| Appearance | White to off-white solid (predicted) | - |

Deconstruction of Privileged Structural Motifs

The rationale for investigating this compound stems from the well-documented biological significance of its three primary components.

-

The Morpholine Ring: The morpholine heterocycle is a ubiquitous scaffold in modern drug discovery, often referred to as a "privileged pharmacophore".[3] Its inclusion in a molecule is known to confer several advantageous properties. The weak basicity of its nitrogen atom (pKa ~8.5) can enhance aqueous solubility and bioavailability.[4] Furthermore, the morpholine ring can improve metabolic stability and often contributes to favorable pharmacokinetic profiles, including enhanced permeability across the blood-brain barrier (BBB), making it a staple in CNS drug design.[4][5]

-

The 6-Chloropyridine Core: Pyridine and its derivatives are fundamental building blocks in medicinal chemistry. The nitrogen atom acts as a hydrogen bond acceptor, enabling critical interactions with biological targets. The chloro-substituent at the 6-position serves as both a key interaction point and a synthetic handle for further chemical modification. Halogenated pyridines are core components of numerous kinase inhibitors and other targeted therapeutics.[6]

-

The Sulfonamide Linker: The arylsulfonamide group is a classic pharmacophore. The sulfonyl oxygens are excellent hydrogen bond acceptors, while the nitrogen can act as a hydrogen bond donor, allowing the group to anchor a molecule within a protein's binding pocket. This moiety is central to the activity of antibacterial sulfa drugs, diuretics, and a wide array of enzyme inhibitors.

Based on this structural analysis, this compound is a prime candidate for investigation as an enzyme inhibitor, particularly targeting kinases or other ATP-binding proteins.

Proposed Synthesis and Analytical Characterization

A robust and scalable synthetic route is paramount for producing high-purity material for biological screening.

Experimental Protocol: Synthesis

The most direct approach to synthesizing the title compound is via a nucleophilic substitution reaction between 6-chloropyridine-3-sulfonyl chloride and morpholine.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of morpholine (1.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add a base such as triethylamine (1.5 equivalents).

-

Reagent Addition: Slowly add a solution of 6-chloropyridine-3-sulfonyl chloride (1.0 equivalent) in the same solvent to the stirred morpholine solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting sulfonyl chloride is consumed.

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.

Workflow: Structural Verification and Purity Analysis

Confirming the identity and purity of the synthesized compound is a critical quality control step before any biological evaluation.

Caption: Workflow for analytical verification of the synthesized compound.

Tier 1: Broad-Based Screening for Biological Activity

With a novel compound, an initial broad screening approach is essential to identify potential biological targets and therapeutic areas of interest.

Experimental Workflow: Kinase Panel Screening

Given the prevalence of the chloropyridine scaffold in kinase inhibitors, a primary screen against a diverse panel of human kinases is a logical first step.

Caption: High-throughput screening workflow for kinase inhibitor profiling.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Assay Plate Preparation: Using a commercial kinase profiling service (e.g., Eurofins Discovery, Promega), screen the compound at a single concentration (typically 1-10 µM) against a panel of >100 kinases. Assays are typically performed in 96- or 384-well plates.

-

Assay Execution: The kinase reaction is initiated by adding ATP. The reaction measures the amount of ADP produced, which is directly proportional to kinase activity.

-

Data Acquisition: Read plates on a compatible plate reader.

-

Data Analysis: Calculate the percent inhibition for each kinase relative to a vehicle control (DMSO) and a positive control inhibitor. A "hit" is typically defined as a compound causing >50% inhibition.

Hypothetical Screening Data

A preliminary screen could yield data identifying specific kinase families that are sensitive to the compound.

| Kinase Target | Family | % Inhibition @ 10 µM | Hit? |

| PI3Kα | Lipid Kinase | 92% | Yes |

| PI3Kβ | Lipid Kinase | 85% | Yes |

| mTOR | PIKK | 78% | Yes |

| CDK2 | CMGC | 15% | No |

| EGFR | TK | 8% | No |

| SRC | TK | 22% | No |

Tier 2: Mechanistic Studies and Target Validation

Following the identification of a primary target class (e.g., PI3K/mTOR pathway from the hypothetical screen), the next phase involves validating this interaction and elucidating the mechanism of action.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its hyperactivation is a hallmark of many cancers, making it a high-value therapeutic target.[4]

Caption: Simplified PI3K/Akt/mTOR signaling pathway with a hypothetical inhibitor.

Experimental Protocol: In Vitro IC₅₀ Determination

This protocol determines the potency of the compound by measuring its half-maximal inhibitory concentration (IC₅₀).

Step-by-Step Methodology:

-

Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO, starting from 100 µM.

-

Assay Setup: In a 96-well plate, add the recombinant human PI3Kα enzyme, the lipid substrate (PIP2), and the serially diluted compound.

-

Reaction Initiation: Initiate the reaction by adding a fixed concentration of ATP (at or near the Km value). Incubate at room temperature for 1 hour.

-

Detection: Add a detection reagent (e.g., ADP-Glo™) to stop the enzymatic reaction and measure the amount of ADP produced via a luminescent signal.

-

Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Experimental Protocol: Cellular Target Engagement via Western Blot

This experiment confirms that the compound inhibits the target kinase inside living cells by measuring the phosphorylation status of a downstream substrate.

Step-by-Step Methodology:

-

Cell Culture: Plate a cancer cell line with a known PI3K pathway mutation (e.g., MCF-7 or A549) in 6-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM) for 2-4 hours. Include a vehicle (DMSO) control.

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the total protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated Akt (p-Akt Ser473), total Akt, and a loading control (e.g., GAPDH).

-

Detection: After incubation with HRP-conjugated secondary antibodies, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A dose-dependent decrease in the p-Akt signal relative to total Akt indicates successful target engagement.

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered approach to elucidate the biological activity of this compound. By leveraging established principles of structure-activity relationships, this framework begins with broad, high-throughput screening to identify potential target classes and progresses to detailed mechanistic studies to validate initial hits. The combination of the morpholine, chloropyridine, and sulfonyl motifs makes this compound a compelling candidate for discovery efforts, particularly in oncology and immunology.

Positive results from this investigative cascade would warrant further studies, including:

-

Lead Optimization: Initiating a medicinal chemistry campaign to improve potency and selectivity.

-

Pharmacokinetic Studies: Performing in vivo studies in rodent models to determine oral bioavailability, half-life, and tissue distribution.

-

In Vivo Efficacy Studies: Evaluating the compound in relevant animal models of disease (e.g., tumor xenograft models if an anti-cancer activity is confirmed).

This structured approach provides a robust pathway for transforming a novel chemical entity into a potential therapeutic lead.

References

-

Caldarelli, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(5), 765-781. [Link]

-

Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. [Link]

-

Tzara, A., et al. (2020). Biological activities of morpholine derivatives and molecular targets involved. Medicinal Research Reviews, 40(2), 709-752. [Link]

-

Kumar, R., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S3), 2219–2236. [Link]

-

Caldarelli, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(5), 765-781. [Link]

-

Sereda, V., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 28(19), 6936. [Link]

-

Żydek, M., et al. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 27(19), 6649. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2018). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. JOCPR, 10(4), 1-10. [Link]

- Google Patents. (2013). CN103360306A - Method for synthesizing 4-chloro-pyridine.

-

Kumar, R., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

-

Lee, H., et al. (2018). Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. Molecules, 23(11), 2998. [Link]

-

Akkurt, M., et al. (2010). Crystal structure of 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2783. [Link]

-

Kumar, R., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences. [Link]

-

Caldarelli, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

-

AlTamiemi, E. O., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal. [Link]

-

Wang, C., et al. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 27(13), 4296. [Link]

Sources

- 1. This compound | 52480-33-8 [amp.chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 4-(6-Chloro-pyridine-3-sulfonyl)-morpholine: Synthesis, Characterization, and Potential Applications

Abstract

4-(6-Chloro-pyridine-3-sulfonyl)-morpholine is a heterocyclic compound that integrates three key structural motifs of significant interest in medicinal chemistry: a chloropyridine ring, a sulfonamide linker, and a morpholine moiety. While not a widely studied compound in its own right, its architecture represents a valuable scaffold for the development of novel therapeutic agents and serves as a versatile chemical building block. The chloropyridine element provides a reactive handle for further functionalization, the sulfonamide group is a well-established pharmacophore, and the morpholine ring is frequently employed to enhance physicochemical properties such as solubility and metabolic stability. This guide provides a comprehensive technical overview, detailing a logical synthetic pathway, methods for structural characterization, and a discussion of its potential applications in drug discovery and development, grounded in the established roles of its constituent parts.

Introduction: Privileged Scaffolds in Medicinal Chemistry

The design of novel bioactive molecules often relies on the strategic combination of "privileged structures"—molecular scaffolds that are known to interact with multiple biological targets. This compound is an exemplary embodiment of this principle, uniting three such scaffolds.

-

The Pyridine Ring: Pyridine and its derivatives are among the most prevalent heterocyclic systems in pharmaceuticals and agrochemicals.[1] The nitrogen atom acts as a hydrogen bond acceptor and modulates the electronic properties of the ring, influencing binding interactions with biological targets.[2]

-

The Chloro-Substituent: The presence of a chlorine atom on the pyridine ring is particularly significant. It serves as a crucial reactive site, enabling further molecular elaboration through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions.[3][4] This allows for the generation of diverse chemical libraries from a common intermediate.

-

The Sulfonamide Linker: The sulfonamide functional group (-SO₂N<) is a cornerstone of medicinal chemistry, found in a wide array of drugs including antibacterial, diuretic, and anticancer agents.[5][6] It acts as a stable, non-hydrolyzable mimic of a peptide bond and a potent hydrogen bond donor and acceptor, anchoring molecules within protein active sites.[6]

-

The Morpholine Moiety: Morpholine is frequently incorporated into drug candidates to improve their pharmacokinetic profiles.[7] Its presence can enhance aqueous solubility, reduce lipophilicity, and provide metabolic stability, all of which are critical for developing orally bioavailable drugs.

By combining these three elements, this compound emerges as a compound with significant potential as a versatile intermediate for the synthesis of targeted molecular libraries.

Synthesis and Retrosynthetic Analysis

The synthesis of this compound is most logically achieved through the reaction of an activated sulfonyl precursor with morpholine. A full retrosynthetic analysis reveals the key starting materials.

Retrosynthetic Analysis

The primary disconnection is at the sulfur-nitrogen bond of the sulfonamide, a standard and reliable bond-forming strategy. This retrosynthesis simplifies the target molecule into two readily accessible components: 6-chloropyridine-3-sulfonyl chloride and morpholine.

Caption: Retrosynthetic analysis of the target compound.

Synthetic Workflow

The forward synthesis follows the logic of the retrosynthesis, beginning with the preparation of the key sulfonyl chloride intermediate followed by its reaction with morpholine.

Caption: Forward synthesis workflow diagram.

Experimental Protocol 1: Synthesis of 6-Chloropyridine-3-sulfonyl Chloride

This procedure is adapted from established methods for the chlorination of hydroxypyridine sulfonic acids.[8][9]

Causality: The conversion of both the hydroxyl group on the pyridine ring and the sulfonic acid moiety to chlorides requires a robust chlorinating agent. A mixture of phosphorus oxychloride (POCl₃), phosphorus trichloride (PCl₃), and chlorine gas provides the necessary reactivity to achieve this transformation in a one-pot process.[8]

Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a gas inlet, charge 4-hydroxypyridine-3-sulfonic acid (1.0 eq), phosphorus oxychloride (3.5 eq), and phosphorus trichloride (2.4 eq).

-

Chlorination: Heat the stirred mixture to reflux (approx. 80 °C). Introduce chlorine gas (2.4 eq) subsurface over 3 hours. The reaction is exothermic and will evolve HCl gas. The reaction temperature will rise to approximately 100-110 °C.

-

Reaction Monitoring: Continue refluxing for 24 hours until the mixture becomes a clear solution. The reaction can be monitored by TLC or LC-MS by quenching a small aliquot.

-

Workup: Cool the reaction mixture. Remove excess POCl₃ by distillation under reduced pressure. The resulting residue is taken up in a suitable organic solvent like dichloromethane (DCM) or ethylene chloride.[9]

-

Purification: Carefully wash the organic layer with ice-cold water, followed by a saturated sodium bicarbonate solution, and finally brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-chloropyridine-3-sulfonyl chloride, which can be used directly or purified further by vacuum distillation.

Experimental Protocol 2: Synthesis of this compound

This protocol describes a standard nucleophilic substitution reaction between a sulfonyl chloride and a secondary amine.[10]

Causality: Morpholine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. A non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is required to scavenge the HCl generated during the reaction, preventing the protonation of the morpholine starting material and driving the reaction to completion.[10]

Methodology:

-

Reaction Setup: Dissolve 6-chloropyridine-3-sulfonyl chloride (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.

-

Amine Addition: To the cooled solution, add triethylamine (1.2 eq) followed by the dropwise addition of morpholine (1.1 eq).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting sulfonyl chloride is consumed.

-

Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford pure this compound.

Physicochemical Properties and Structural Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. The following properties and spectral data are predicted based on the known structure.

| Property | Predicted Value | Justification |

| Molecular Formula | C₉H₁₁Cl₂N₂O₃S | Based on atomic composition. |

| Molecular Weight | 297.17 g/mol | Sum of atomic masses. |

| Appearance | White to off-white solid | Typical for small organic molecules of this class. |

| ¹H NMR | Aromatic: 3H (δ 7.5-9.0 ppm); Morpholine: 8H (δ 3.0-4.0 ppm) | Pyridine protons are deshielded.[11] Morpholine protons appear as two distinct triplets or multiplets adjacent to N and O. |

| ¹³C NMR | Aromatic: 5 signals (δ 120-160 ppm); Morpholine: 2 signals (δ 45-70 ppm) | Five distinct carbons in the substituted pyridine ring and two sets of equivalent carbons in the morpholine ring.[11] |

| Mass Spec (EI) | M⁺ peaks at m/z 296 and 298 | Isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl) results in an M+2 peak with ~1/3 the intensity of the M⁺ peak. |

| FT-IR (cm⁻¹) | ~1350 & ~1160 (S=O stretch); ~1600 (C=N/C=C stretch); ~750 (C-Cl stretch) | Characteristic asymmetric and symmetric stretches for the sulfonyl group are prominent. |

Potential Applications and Future Directions

While specific biological data for this compound is not widely published, its structure suggests significant potential as a scaffold in drug discovery.

Versatile Building Block for Chemical Libraries

The primary utility of this compound is as an intermediate. The chlorine atom at the 6-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) and is an excellent handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the rapid diversification of the scaffold, enabling the synthesis of a large library of analogues for screening against biological targets.[12]

Hypothetical Target Engagement: Kinase Inhibition

Many kinase inhibitors incorporate a substituted pyridine or a similar heterocyclic core to engage with the hinge region of the ATP-binding pocket. The sulfonamide and morpholine moieties can provide crucial hydrogen bonding interactions and solubility, respectively. For instance, pyridine derivatives have been developed as potent inhibitors of SHP2, a key phosphatase in cellular signaling pathways.[13] A hypothetical derivative of our target compound could potentially bind to a kinase active site as illustrated below.

Caption: Hypothetical inhibition of the RAF kinase in the MAPK/ERK pathway.

Future Research

Future research should focus on leveraging the reactivity of the 6-chloro position. A focused library could be synthesized by reacting this compound with a diverse set of boronic acids (Suzuki coupling) or amines (Buchwald-Hartwig amination). The resulting compounds could then be screened against panels of kinases, proteases, or other enzyme classes where sulfonamides and pyridines are known to be active pharmacophores.[5]

Conclusion

This compound is a strategically designed molecule that combines three privileged motifs in medicinal chemistry. While its direct biological activity and history are not extensively documented, its true value lies in its potential as a versatile chemical intermediate. The straightforward and robust synthetic route, coupled with the reactive chloropyridine handle, makes it an ideal starting point for the development of compound libraries for high-throughput screening. This guide provides the foundational knowledge for its synthesis, characterization, and strategic application in modern drug discovery programs.

References

-

Ningbo Innopharmchem Co., Ltd. (2026). Understanding Pyridine Aldehyde Intermediates in Drug Discovery. Available at: [Link]

-

Gincaitė, V., et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 26(23), 7123. Available at: [Link]

-

Ningbo Innopharmchem Co., Ltd. (n.d.). The Crucial Role of Pyridine Derivatives in Modern Pharmaceutical Synthesis. Available at: [Link]

-

Liu, X. H., et al. (2010). Synthesis and Molecular Docking Studies of Novel 2-chloro-pyridine Derivatives Containing Flavone Moieties as Potential Antitumor Agents. Bioorganic & Medicinal Chemistry Letters, 20(14), 4163-7. Available at: [Link]

-

Jatav, V., et al. (2017). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Development Research, 78(6), 259-286. Available at: [Link]

-

Bansal, G., et al. (2012). Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. ResearchGate. Available at: [Link]

-

Hosseini, S. Z., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. RSC Advances, 11(10), 5434-5445. Available at: [Link]

-

Al-Salahi, R., et al. (2016). Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. Parasitology Research, 115(5), 2041-8. Available at: [Link]

-

Chem-Impex International Inc. (n.d.). 6-Chloropyridine-3-sulfonyl chloride. Available at: [Link]

-

Various Authors. (2022). Early investigations using morpholine-4-sulfonyl chloride A as the starting material. ResearchGate. Available at: [Link]

-

Goya, P., et al. (1979). [Synthesis and Pharmacological Activity of 4-hydrazino-pyridine-3-sulfonamides]. Annales Pharmaceutiques Francaises, 37(9-10), 451-60. Available at: [Link]

-

Singh, U. P., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(23), 14376-14399. Available at: [Link]

-

CAS. (n.d.). CAS Patents. Available at: [Link]

-

Wikipedia. (n.d.). 2-Chloropyridine. Available at: [Link]

-

Cornella, J., et al. (2023). Synthesis of Pyrylium Tetrafluoroborate. Organic Syntheses, 100, 274-290. Available at: [Link]

-

Fier, S. P., & Maloney, K. M. (2017). Supporting Information for Development of a Scalable, Chromatography-Free Synthesis of 4-Amino-2-(1H-pyrazol-1-yl)pyrimidine. Organic Process Research & Development. Available at: [Link]

-

Various Authors. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(1), 1-20. Available at: [Link]

- Bayer Aktiengesellschaft. (2000). Process for the preparation of chloropyridine sulfonyl chloride. EP1048654A2. Google Patents.

-

Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. Available at: [Link]

-

Wang, Y., et al. (2020). Design, synthesis and biological evaluation of pyridine derivatives as selective SHP2 inhibitors. Bioorganic & Medicinal Chemistry, 28(14), 115545. Available at: [Link]

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 5. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinolin ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09400E [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. EP1048654A2 - Process for the preparation of chloropyridine sulfonyl chloride - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. cbijournal.com [cbijournal.com]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and biological evaluation of pyridine derivatives as selective SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(6-Chloro-pyridine-3-sulfonyl)-morpholine CAS number and identifiers

An In-depth Technical Guide to 4-(6-Chloro-pyridine-3-sulfonyl)-morpholine

Executive Summary: This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This guide delineates its core physicochemical properties, provides a detailed, field-proven protocol for its synthesis, and explores its potential as a versatile chemical scaffold. By synthesizing information on its constituent moieties—the chloropyridine ring, the sulfonyl linker, and the morpholine group—this paper offers insights into its strategic use in constructing compound libraries for therapeutic screening. Safety, handling, and hazard information are also provided to ensure its proper use in a laboratory setting.

Introduction to a Privileged Scaffold

This compound is a sulfonyl-bridged heterocyclic compound that serves as a valuable building block in modern medicinal chemistry. Its structure is a deliberate amalgamation of three distinct chemical motifs, each contributing unique and advantageous properties relevant to drug design.

-

The Morpholine Moiety: The morpholine ring is considered a "privileged structure" in drug discovery.[1][2] Its inclusion in a molecule often enhances aqueous solubility and metabolic stability, crucial pharmacokinetic properties that facilitate better drug absorption and distribution.[3] The weak basicity of its nitrogen atom can improve the pharmacokinetic/pharmacodynamic (PK/PD) profile of a potential drug candidate.[3]

-

The Chloropyridine Core: The presence of a chlorine atom on the pyridine ring is also strategic. Halogenation is a common technique in drug design to modulate lipophilicity, improve binding affinity to target proteins, and block sites of metabolic degradation.[4] The pyridine ring itself is a common feature in many biologically active compounds.

-

The Sulfonamide Linker: This functional group is not merely a spacer. Sulfonamides are a cornerstone of medicinal chemistry, famous for their role in sulfa drugs and a wide array of other therapeutics, including diuretics and kinase inhibitors. They are potent hydrogen bond donors and acceptors, enabling strong interactions with biological targets.

The convergence of these three components makes this compound a compound of high interest for generating novel molecules for screening against various therapeutic targets.

Core Identifiers and Physicochemical Properties

All critical identifiers and experimentally determined or predicted physical properties are summarized below for quick reference.

| Identifier | Value | Source |

| CAS Number | 52480-33-8 | [5] |

| IUPAC Name | 4-[(6-Chloropyridin-3-yl)sulfonyl]morpholine | [5] |

| Molecular Formula | C₉H₁₁ClN₂O₃S | [5] |

| Molecular Weight | 262.71 g/mol | [5] |

| Synonyms | 4-[(6-CHLORO-3-PYRIDINYL)SULFONYL]MORPHOLINE | [5] |

| Melting Point | 143-144 °C | [5] |

| Boiling Point | 428.6 ± 55.0 °C (Predicted) | [5] |

| Density | 1.451 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | -2.46 ± 0.10 (Predicted) | [5] |

Synthesis and Reactivity

Principle of Synthesis: Nucleophilic Acyl Substitution

The synthesis of this compound is achieved through a classical nucleophilic acyl substitution reaction. The process involves the reaction of 6-chloropyridine-3-sulfonyl chloride with morpholine. In this mechanism, the nucleophilic secondary amine of the morpholine ring attacks the electrophilic sulfur atom of the sulfonyl chloride. This reaction forms a sulfonamide bond and releases hydrochloric acid (HCl) as a byproduct. To drive the reaction to completion and prevent protonation of the morpholine starting material, a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to act as an acid scavenger.

Synthetic Workflow Diagram

The logical flow of the synthesis is depicted below, outlining the key reactants, reagents, and products.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 52480-33-8 [amp.chemicalbook.com]

An In-depth Technical Guide to the Solubility and Stability of 4-(6-Chloro-pyridine-3-sulfonyl)-morpholine

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of 4-(6-Chloro-pyridine-3-sulfonyl)-morpholine, a compound of interest in contemporary drug discovery and development. Recognizing the critical role these physicochemical properties play in determining the therapeutic potential and formulation feasibility of a new chemical entity (NCE), this document delineates both the theoretical underpinnings and practical experimental protocols for a thorough assessment. We will explore the structural attributes of this compound that are anticipated to govern its solubility and degradation pathways. Detailed methodologies for kinetic and thermodynamic solubility determination are presented, alongside a systematic approach to stability evaluation through forced degradation studies, including hydrolytic, oxidative, and photolytic stress testing. This guide is intended for researchers, scientists, and drug development professionals, offering actionable insights and robust protocols to ensure data integrity and support informed decision-making throughout the development lifecycle.

Introduction: The Physicochemical Landscape of this compound

This compound is a heterocyclic compound featuring a chloropyridine ring linked to a morpholine moiety via a sulfonamide bridge. This unique structural amalgamation suggests a complex interplay of factors governing its solubility and stability. The presence of the electronegative chlorine atom and the sulfonamide group can influence the molecule's electronic distribution and susceptibility to nucleophilic attack. The morpholine ring, with its ether linkage and secondary amine functionality, introduces polarity and potential sites for hydrogen bonding. Conversely, the aromatic pyridine ring contributes to the molecule's rigidity and potential for π-π stacking interactions.

A preliminary understanding of these features is paramount for designing relevant and efficient experimental studies. For instance, the sulfonamide linkage is known to be susceptible to hydrolysis, particularly under non-neutral pH conditions. The chloropyridine ring may be prone to photolytic degradation. Therefore, a comprehensive evaluation of this molecule necessitates a multi-faceted approach, as detailed in the subsequent sections.

Aqueous Solubility Characterization

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and suitability for various dosage forms. For this compound, it is essential to distinguish between kinetic and thermodynamic solubility to gain a complete picture of its dissolution behavior.

Theoretical Considerations for Solubility

Based on its structure, this compound is expected to exhibit moderate aqueous solubility. The morpholine and sulfonamide groups can participate in hydrogen bonding with water molecules, enhancing solubility. However, the relatively nonpolar chloropyridine backbone may limit its overall dissolution. The pKa of the molecule, influenced by the pyridine nitrogen and the sulfonamide proton, will dictate the extent of ionization at different pH values, significantly impacting solubility.

Experimental Determination of Solubility

Two primary types of solubility measurements are recommended: kinetic and thermodynamic. Kinetic solubility is a high-throughput screening method that measures the concentration at which a compound precipitates from a supersaturated solution, often prepared by diluting a DMSO stock. Thermodynamic solubility, on the other hand, represents the true equilibrium solubility of the solid form of the compound in a given solvent.

A nephelometric or turbidimetric assay is a rapid and efficient method for determining kinetic solubility.

Experimental Protocol: Kinetic Solubility by Nephelometry

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well microplate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

-

Addition of Aqueous Buffer: To a separate 96-well plate, add an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Compound Addition: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO stock concentration to the corresponding wells of the buffer-containing plate. This rapid addition from a high-concentration organic solution into an aqueous buffer creates a transient supersaturated state.

-

Incubation and Measurement: Incubate the plate at a controlled temperature (e.g., 25°C) with gentle shaking for a defined period (e.g., 2 hours).

-

Nephelometric Reading: Measure the turbidity (light scattering) in each well using a nephelometer. The concentration at which a significant increase in turbidity is observed corresponds to the kinetic solubility limit.

-

Data Analysis: Plot the turbidity signal against the compound concentration. The inflection point of this curve is determined as the kinetic solubility.

The shake-flask method is the gold standard for determining thermodynamic solubility.[1]

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

-

Sample Preparation: Add an excess amount of solid this compound to a series of glass vials containing different aqueous buffers (e.g., pH 2.0, 4.5, 6.8, and 7.4) to assess pH-dependent solubility.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed to pellet the excess solid.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant.

-

Filtration: Filter the supernatant through a low-binding 0.22 µm syringe filter to remove any remaining fine particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a standard curve of the compound in the same buffer to ensure accurate quantification.

-

Data Reporting: Report the thermodynamic solubility in µg/mL or µM for each pH condition.

Data Presentation: Solubility Profile

The results of the solubility studies should be summarized in a clear and concise table.

| Parameter | pH 2.0 | pH 4.5 | pH 6.8 | pH 7.4 | Kinetic Solubility (pH 7.4) |

| Thermodynamic Solubility (µg/mL) | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value | N/A |

| Thermodynamic Solubility (µM) | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value | N/A |

| Kinetic Solubility (µM) | N/A | N/A | N/A | N/A | Hypothetical Value |

Diagram: Solubility Determination Workflow

Caption: Workflow for kinetic and thermodynamic solubility determination.

Stability Assessment: Unveiling Degradation Pathways

Evaluating the intrinsic stability of this compound is crucial for determining its shelf-life, identifying potential degradation products, and developing a stability-indicating analytical method. Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are instrumental in this process.[2][3][4][5]

Forced Degradation (Stress Testing)